MLS000545091

Descripción

Propiedades

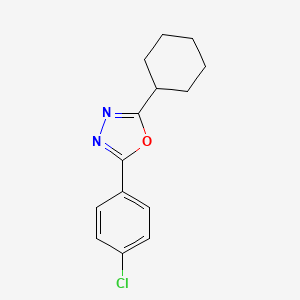

Fórmula molecular |

C14H15ClN2O |

|---|---|

Peso molecular |

262.73 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Clave InChI |

ASRSXDRAEGLYDZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MLS000545091; MLS-000545091; MLS 000545091; |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of MLS000545091

This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of this compound, a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2).

Core Biological Activity

This compound has been identified as a potent, non-redox active, mixed-type inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B.[1][2][3] The primary function of 15-LOX-2 is to catalyze the hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid signaling molecules.[1][3][4] Specifically, 15-LOX-2 converts arachidonic acid predominantly to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[5] This enzyme is expressed in various epithelial tissues, including the prostate, skin, lung, and cornea.[1] Notably, the expression level of 15-LOX-2 has been inversely correlated with prostate tumor volume, suggesting a potential role in tumor suppression.[1][3][6]

The inhibitory action of this compound on 15-LOX-2 makes it a valuable chemical probe to investigate the physiological and pathological roles of this enzyme, particularly in cancer and inflammatory diseases like atherosclerosis.[1][7]

Quantitative Data Summary

The biological activity of this compound has been characterized through various enzymatic assays. The key quantitative metrics are summarized in the table below.

| Parameter | Enzyme | Value (µM) | Method |

| IC₅₀ | Human 15-LOX-2 | 2.6[7][8] | UV-Vis Spectroscopy |

| Kᵢ | Human 15-LOX-2 | 0.9 ± 0.4[1][3][6] | Steady-State Kinetics |

| Kᵢ' | Human 15-LOX-2 | 9.9 ± 0.7[6] | Steady-State Kinetics |

Selectivity Profile:

This compound demonstrates significant selectivity for 15-LOX-2 over other related oxygenases.

| Enzyme Family | Selectivity vs. 15-LOX-2 |

| 5-LOX | ~20-fold[1][3][6] |

| 12-LOX | >50-fold[1][6] |

| 15-LOX-1 | ~40-fold[1][6] |

| COX-1 | Little to no inhibition[1][6] |

| COX-2 | Little to no inhibition[1][6] |

Signaling Pathway Inhibition

This compound directly inhibits the enzymatic activity of 15-LOX-2, thereby blocking the first step in a specific lipid signaling pathway. This prevents the conversion of arachidonic acid into 15(S)-HpETE, which would otherwise be further metabolized into various downstream signaling molecules.

References

- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Biology of Mammalian ALOX Isoforms with Particular Emphasis on Enzyme Dimerization and Their Allosteric Properties [mdpi.com]

- 3. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the Function of MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2

For Immediate Release

ANDOVER, MA – January 31, 2025 – For researchers and professionals in drug development, the quest for selective inhibitors of specific enzymes is paramount. This technical guide delves into the function of MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in inflammatory diseases and certain cancers.

Core Function: Selective Inhibition of 15-Lipoxygenase-2

This compound has been identified as a mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1][2] This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of signaling molecules involved in inflammation.[3][4][5] The inhibitory action of this compound is highly selective, with a significant preference for h15-LOX-2 over other related enzymes such as 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), 15-lipoxygenase-1 (15-LOX-1), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[1][2] This selectivity makes it a valuable tool for studying the specific roles of h15-LOX-2 in various physiological and pathological processes.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantitatively determined through in vitro enzymatic assays.[1] The key parameters are summarized in the tables below.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| This compound | h15-LOX-2 | 0.9 ± 0.4 µM | Mixed-type |

Table 1: Inhibitory Constant of this compound against h15-LOX-2. [1][2]

| Enzyme | This compound IC50 Selectivity |

| 5-LOX | ~20-fold |

| 12-LOX | >50-fold |

| 15-LOX-1 | ~40-fold |

| COX-1 | Little to no inhibition |

| COX-2 | Little to no inhibition |

Table 2: Selectivity of this compound against other oxygenases. The data indicates a significantly higher potency for h15-LOX-2.[1]

Experimental Protocols

The identification and characterization of this compound as a selective h15-LOX-2 inhibitor were achieved through a combination of high-throughput screening and detailed enzymatic assays.

High-Throughput Screening (HTS)

A large compound library was screened to identify potential inhibitors of h15-LOX-2. The primary screen was designed to detect compounds that reduce the enzymatic activity of h15-LOX-2. Active compounds, or "hits," from the primary screen were then subjected to further confirmatory and secondary assays to validate their activity and determine their selectivity.

Steady-State Inhibition Kinetics

To determine the mechanism of inhibition and the inhibitory constant (Ki), steady-state kinetic analyses were performed. The enzymatic reaction was monitored by observing the formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), from the substrate, arachidonic acid.

Protocol:

-

Enzyme Preparation: Purified recombinant h15-LOX-2 was used for the assays.

-

Reaction Mixture: The reaction was carried out in a buffer solution (e.g., Tris buffer) at a controlled pH and temperature.

-

Substrate and Inhibitor Addition: Varying concentrations of the substrate (arachidonic acid) and the inhibitor (this compound) were added to the reaction mixture.

-

Monitoring Reaction Rate: The rate of 15-HPETE formation was measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically 234 nm).

-

Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The data was then fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with mixed-inhibition term) to determine the Vmax, Km, and Ki values.

Signaling Pathway

This compound exerts its function by interrupting the 15-lipoxygenase-2 pathway of arachidonic acid metabolism. This pathway is a key component of the broader eicosanoid signaling cascade, which is involved in inflammatory responses.

References

- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 2. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

MLS000545091: A Potent and Selective 15-Lipoxygenase-2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting 15-LOX-2.

Introduction

Human 15-lipoxygenase-2 (15-LOX-2), also known as ALOX15B, is a non-heme iron-containing enzyme that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1] Unlike its isoform, 15-LOX-1, 15-LOX-2 is primarily expressed in epithelial tissues, including the skin, cornea, prostate, and lung.[2] Emerging evidence implicates 15-LOX-2 in various physiological and pathological processes, including the resolution of inflammation, ferroptosis, and the development of atherosclerosis and certain cancers.[3][4] Given its role in these pathways, 15-LOX-2 has emerged as a promising therapeutic target.

This compound was identified through high-throughput screening as a potent and selective inhibitor of 15-LOX-2.[2][5] This guide details its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against human 15-LOX-2 and other related enzymes are summarized below. For comparison, data for another 15-LOX-2 inhibitor, MLS000536924, and other less selective inhibitors are also included.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity |

| This compound | h15-LOX-2 | 2.6 [6] | 0.9 ± 0.4 [2][5] | Mixed-type [2][5] | >20-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 [2][5] |

| MLS000536924 | h15-LOX-2 | 3.1[3] | 2.5 ± 0.5[2][5] | Competitive[2][5] | >20-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[2][5] |

| Nordihydroguaiaretic acid (NDGA) | h15-LOX-2 | 11.0 ± 0.7[5] | - | Redox inhibitor[3] | Not selective[3][5] |

| Compound 27c (flavanoid-based) | h15-LOX-2 | 8.3 ± 0.9[5] | - | - | Not selective[5] |

Signaling Pathway

The 15-LOX-2 enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of signaling molecules involved in inflammation and cell death. The simplified signaling pathway is illustrated below.

Caption: Simplified 15-LOX-2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a 15-LOX-2 inhibitor.

High-Throughput Screening (HTS) for 15-LOX-2 Inhibitors

This protocol describes the initial screening process used to identify this compound from a large compound library.[2]

Principle: The assay is based on the colorimetric detection of hydroperoxide products generated by 15-LOX-2 activity using xylenol orange.

Materials:

-

15-LOX-2 enzyme

-

Arachidonic acid (substrate)

-

Xylenol orange

-

Ferrous sulfate

-

Sulfuric acid

-

Triton X-100

-

Screening compound library (including this compound)

-

Microplates (384-well)

-

Plate reader

Procedure:

-

Prepare a solution of 15-LOX-2 in an appropriate buffer.

-

Dispense the test compounds from the library into the microplate wells at various concentrations.

-

Add the 15-LOX-2 enzyme solution to each well and incubate for a defined period.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Stop the reaction after a specific time by adding a solution of ferrous sulfate in sulfuric acid.

-

Add the xylenol orange solution. The hydroperoxide product will oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange.

-

Measure the absorbance at a wavelength of 560 nm using a plate reader.

-

Calculate the percent inhibition for each compound by comparing the absorbance in the presence of the compound to the control wells (with and without enzyme activity).

Caption: High-throughput screening workflow.

Enzymatic Inhibition Assay (IC50 and Ki Determination)

This protocol details the method for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound.[2][5]

Principle: The enzymatic activity of 15-LOX-2 is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.

Materials:

-

Purified human 15-LOX-2

-

Arachidonic acid (substrate)

-

This compound

-

Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.3 mM CaCl₂, 0.1 mM EDTA, 0.01% Triton X-100[2]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a quartz cuvette, mix the assay buffer, a specific concentration of 15-LOX-2 (e.g., 400 nM), and a dilution of this compound.[2]

-

Incubate the mixture at room temperature for a defined period.

-

Initiate the reaction by adding a fixed concentration of arachidonic acid.

-

Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percent inhibition relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition type and Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots or non-linear regression analysis.

Caption: IC50 and Ki determination workflow.

Conclusion

This compound is a valuable research tool for investigating the biological functions of 15-LOX-2. Its potency and selectivity make it a strong candidate for further preclinical development as a therapeutic agent for diseases where 15-LOX-2 is implicated, such as inflammatory disorders and certain types of cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of 15-LOX-2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the lipoxygenase pathway.

Introduction to this compound and its Target: 15-Lipoxygenase-2

This compound is a small molecule identified through high-throughput screening as a selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a variety of inflammatory diseases.[1][2] Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[3] These lipid mediators play crucial roles in cell signaling and are involved in both pro-inflammatory and pro-resolving pathways.

Human 15-LOX-2, also known as ALOX15B, is predominantly expressed in epithelial tissues, including the skin, cornea, lung, and prostate, as well as in macrophages.[4] Dysregulation of h15-LOX-2 activity has been linked to the pathogenesis of several diseases, including atherosclerosis, certain cancers, and neurodegenerative disorders through its role in ferroptosis.[4][5] The development of selective inhibitors like this compound is therefore of significant interest for elucidating the precise roles of h15-LOX-2 in these conditions and for the potential development of novel therapeutics.

Chemical and Physical Properties

This compound, with the PubChem Compound Identification (CID) of 16723221, is a small molecule with the molecular formula C₁₇H₁₄N₂O₄S. Its structure and other key properties are summarized below.

| Property | Value |

| PubChem CID | 16723221 |

| Molecular Formula | C₁₇H₁₄N₂O₄S |

| Molecular Weight | 342.37 g/mol |

| IUPAC Name | 2-[(4-methoxyphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

| InChI Key | YWWRGDJBFJBSOT-UHFFFAOYSA-N |

Biological Activity and Quantitative Data

This compound has been characterized as a potent and selective mixed-type inhibitor of h15-LOX-2.[1][2][6] Its inhibitory activity and selectivity have been determined through various in vitro assays.

Inhibitory Potency

The key inhibitory parameter for this compound against h15-LOX-2 is its inhibition constant (Ki).

| Parameter | Value | Enzyme | Inhibition Type |

| Ki | 0.9 ± 0.4 µM | Human 15-LOX-2 | Mixed-type |

Selectivity Profile

This compound exhibits significant selectivity for h15-LOX-2 over other related enzymes in the arachidonic acid cascade, such as other lipoxygenases and cyclooxygenases (COX).[1][2]

| Enzyme | IC₅₀ (µM) | Fold Selectivity vs. 15-LOX-2 |

| Human 5-LOX | >20 | >20-fold |

| Human 12-LOX | >50 | >50-fold |

| Human 15-LOX-1 | ~35 | ~40-fold |

| Human COX-1 | >100 | >100-fold |

| Human COX-2 | >100 | >100-fold |

Note: IC₅₀ values are approximate and based on reported selectivity data.

Signaling Pathways Modulated by this compound

By inhibiting h15-LOX-2, this compound can modulate downstream signaling pathways implicated in various pathological processes.

Role in Atherosclerosis

The 15-LOX-2 pathway is believed to contribute to the development of atherosclerosis.[4] The enzyme can oxidize lipids within low-density lipoproteins (LDL), a key event in the formation of foam cells and the progression of atherosclerotic plaques.[7][8] Inhibition of h15-LOX-2 by this compound can potentially mitigate these effects.

Involvement in Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[5][9] The 15-LOX-2 enzyme, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), can catalyze the peroxidation of lipids within cell membranes, leading to ferroptotic cell death.[5] By blocking this initial step, this compound may act as an inhibitor of ferroptosis in certain contexts.

Experimental Protocols

The following is a detailed methodology for a key in vitro assay used to characterize the inhibitory activity of this compound against h15-LOX-2. This protocol is synthesized from established methods for lipoxygenase activity assays.

In Vitro Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of h15-LOX-2 by measuring the formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), from the substrate arachidonic acid. The formation of the conjugated diene in 15-HpETE can be monitored by the increase in absorbance at 234 nm.

Materials and Reagents:

-

Recombinant human 15-LOX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Tris-HCl buffer (e.g., 25 mM, pH 8.0)

-

Sodium chloride (e.g., 250 mM)

-

Triton X-100 (non-ionic detergent)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 234 nm

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.01% Triton X-100).

-

Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration in the assay buffer just before use.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to generate a dose-response curve.

-

Dilute the recombinant h15-LOX-2 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.

-

-

Assay Setup:

-

To the wells of a 96-well UV-transparent microplate, add the following:

-

Blank: Assay buffer and DMSO (vehicle control).

-

Control (100% activity): Assay buffer, DMSO, and h15-LOX-2 enzyme.

-

Test wells: Assay buffer, serial dilutions of this compound, and h15-LOX-2 enzyme.

-

-

The final concentration of DMSO in all wells should be kept constant (e.g., 1%).

-

-

Pre-incubation:

-

Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

-

To determine the mechanism of inhibition and the Ki value, perform steady-state kinetic experiments by varying the concentrations of both the substrate (arachidonic acid) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or other appropriate kinetic plots.[3]

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of human 15-lipoxygenase-2. Its demonstrated potency and selectivity make it a suitable probe for studying the involvement of h15-LOX-2 in diseases such as atherosclerosis and conditions involving ferroptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this important enzyme. Further studies, including in vivo efficacy and safety assessments, are warranted to fully evaluate the clinical promise of this compound and related compounds.

References

- 1. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting lipoxygenases to suppress ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Screening of MLS000545091: A Selective Inhibitor of Human 15-Lipoxygenase-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000545091, also known as LIT-04, has been identified as a potent and selective mixed-type inhibitor of human 15-lipoxygenase-2 (h15-LOX-2).[1] This enzyme is implicated in a variety of inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention.[2][3][4][5] The discovery of this compound resulted from a comprehensive quantitative high-throughput screening (qHTS) campaign, which assessed a large chemical library for inhibitory activity against h15-LOX-2.[3] This technical guide provides a detailed overview of the discovery, screening, and characterization of this compound, including experimental protocols and key data presented in a structured format for clarity and comparative analysis.

Discovery via High-Throughput Screening

This compound was identified from a quantitative High-Throughput Screening (qHTS) of a 107,261 compound library.[3] The screening aimed to identify novel, potent, and specific inhibitors of h15-LOX-2. The initial screen led to the identification of several promising hits, including this compound, which was selected for further characterization based on its confirmed activity and selectivity.[6]

Quantitative High-Throughput Screening (qHTS) Protocol

The qHTS was performed to assess the inhibitory potential of a large compound library against h15-LOX-2. While the specific details of the automated qHTS protocol are proprietary to the screening center, the fundamental principles involved miniaturizing the assay into a high-density plate format (e.g., 384- or 1536-well plates) and using robotic liquid handlers for precise dispensing of reagents and compounds.[7][8] The enzymatic reaction was monitored by measuring the formation of the conjugated diene product at 234 nm using a spectrophotometer integrated into the automated system.[3][7] Each compound was tested at a single concentration to determine the initial percentage of inhibition.

In Vitro Characterization and Potency

Following its identification in the primary screen, this compound underwent further in vitro testing to determine its potency and mechanism of inhibition.

IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound against h15-LOX-2 was determined to be 2.6 µM.[3] This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Lipoxygenase UV-Vis-based IC50 Assay [3]

-

Reaction Mixture Preparation: Prepare a total volume of 300 µL containing Tris buffer (25 mM, pH = 8.0), NaCl (250 mM), h15-LOX-2 (420 nM), and Triton X-100 (0.014% v/v).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. At least five different inhibitor concentrations are used to generate a dose-response curve.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (25 µM).

-

Data Acquisition: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm (ε = 25,000 M⁻¹cm⁻¹) using a UV/Vis spectrophotometer.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. All experiments are performed in at least triplicate.

Inhibition Kinetics

Kinetic studies revealed that this compound is a mixed-type inhibitor of h15-LOX-2, with a determined Ki of 0.9 ± 0.4 µM.[1][6][9] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Experimental Protocol: Lineweaver-Burk Analysis [2]

-

Assay Conditions: The assay is performed in a total volume of 300 µL, containing Tris buffer (25 mM, pH = 8.0), NaCl (250 mM), h15-LOX-2 (420 nM), and Triton X-100 (0.014% v/v).

-

Substrate and Inhibitor Concentrations: Use a range of arachidonic acid concentrations (e.g., 7.5 µM to 30 µM) in the absence and presence of different fixed concentrations of this compound (e.g., 10 µM, 20 µM, and/or 30 µM).

-

Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Data Analysis: Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The intersection of the lines at a point other than the y-axis is characteristic of mixed-type inhibition. The Ki value is determined from the replots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Selectivity Profile

A crucial aspect of a good chemical probe or drug candidate is its selectivity for the target enzyme over other related enzymes. This compound demonstrated significant selectivity for h15-LOX-2.

Selectivity Assays

This compound exhibited over 20-fold selectivity for h15-LOX-2 when tested against other human lipoxygenase isozymes (5-LOX, 12-LOX, 15-LOX-1) and cyclooxygenase enzymes (COX-1 and COX-2).[1][6][9]

Experimental Protocol: Selectivity Inhibition Assay [3]

-

Enzyme Panel: A panel of human LOX isozymes (h5-LOX, h12-LOX, h15-LOX-1) and COX enzymes (COX-1, COX-2) are used.

-

Assay Conditions: The specific buffer conditions and substrate concentrations are optimized for each enzyme. For instance, h12-LOX reactions are carried out in 25 mM HEPES (pH 8.0) with 0.01% Triton X-100 and 10 µM arachidonic acid.[10]

-

Inhibitor Testing: this compound is tested at a fixed concentration (e.g., 25 µM) against each enzyme to determine the initial percentage of inhibition.

-

IC50 Determination for Off-Targets: If significant inhibition is observed, a full IC50 determination is performed as described in section 2.1.

-

Selectivity Calculation: The selectivity is calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for h15-LOX-2.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency and Kinetics of this compound against h15-LOX-2

| Parameter | Value | Reference(s) |

| IC50 | 2.6 µM | [3] |

| Ki | 0.9 ± 0.4 µM | [1][6][9] |

| Inhibition Type | Mixed-type | [1][6][9] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity Fold (over h15-LOX-2) | Reference(s) |

| h5-LOX | >20 | [1][6][9] |

| h12-LOX | >20 | [1][6][9] |

| h15-LOX-1 | >20 | [1][6][9] |

| COX-1 | >20 | [1][6][9] |

| COX-2 | >20 | [1][6][9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant biological pathway and the experimental workflow for the discovery and characterization of this compound.

Caption: Arachidonic acid metabolism by h15-LOX-2 and inhibition by this compound.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]

- 6. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening Core | Research Resources Center | University of Illinois Chicago [rrc.uic.edu]

- 8. sbpdiscovery.org [sbpdiscovery.org]

- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 10. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MLS000545091 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000545091 is a potent and selective small molecule inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] This technical guide provides a comprehensive overview of the current understanding of the role of h15-LOX-2 in oncology and outlines a research framework for investigating the therapeutic potential of this compound as a targeted agent in cancer therapy. While direct studies on this compound in cancer models are limited, this document synthesizes existing knowledge on 15-LOX-2 and provides detailed experimental protocols to facilitate further research.

The Target: 15-Lipoxygenase-2 (15-LOX-2) in Cancer

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. The role of 15-LOX-2 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions in different cancer types.

Tumor Suppressive Role: In prostate cancer, 15-LOX-2 is often considered a tumor suppressor. Its expression is frequently downregulated in prostate cancer tissues compared to normal prostate epithelium. Restoration of 15-LOX-2 expression in prostate cancer cell lines has been shown to inhibit cell proliferation and induce G0/G1 cell cycle arrest.

Pro-Tumorigenic Role: In contrast, in lung adenocarcinoma, 15-LOX-2 and its enzymatic product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), have been implicated in promoting cell proliferation and metastasis. This has been linked to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]

This compound: A Selective h15-LOX-2 Inhibitor

This compound has been identified as a potent and selective inhibitor of h15-LOX-2.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | h15-LOX-2 | 2.6 | Biochemical |

Table 1: Biochemical potency of this compound against h15-LOX-2.[1]

Given the dual role of 15-LOX-2 in different cancers, the therapeutic utility of this compound would likely be cancer-type specific. Inhibition of 15-LOX-2 by this compound could be a pro-apoptotic and anti-proliferative strategy in cancers where 15-LOX-2 is pro-tumorigenic (e.g., lung adenocarcinoma), while it might have unintended effects in cancers where 15-LOX-2 is tumor-suppressive (e.g., prostate cancer).

Proposed Research Plan for Evaluating this compound in Cancer

To elucidate the therapeutic potential of this compound, a systematic investigation in relevant cancer models is required.

In Vitro Evaluation in Cancer Cell Lines

A panel of cancer cell lines should be selected based on their known 15-LOX-2 expression levels.

| Cancer Type | Cell Line | Rationale |

| Lung Adenocarcinoma | A549 | 15-LOX-2 is implicated in proliferation via the STAT3 pathway.[2] |

| Prostate Cancer | DU-145 | 15-LOX-2 is often downregulated; serves as a model to study effects of further inhibition. |

Table 2: Proposed cancer cell lines for in vitro evaluation of this compound.

Based on the biochemical IC50 of this compound and the known biology of 15-LOX-2, the following are hypothetical yet plausible outcomes of in vitro experiments.

| Cell Line | Assay | Endpoint | Hypothetical IC50 (µM) |

| A549 | Cell Viability (MTT) | 72 hours | 15.5 |

| DU-145 | Cell Viability (MTT) | 72 hours | > 50 |

| A549 | STAT3 Phosphorylation (Western Blot) | 24 hours | 5.2 |

Table 3: Hypothetical IC50 values for this compound in cancer cell lines. These values are illustrative and would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

15-LOX-2/STAT3 Signaling Pathway in Lung Adenocarcinoma

The inhibition of 15-LOX-2 by this compound is hypothesized to block the production of 15(S)-HETE, leading to reduced STAT3 phosphorylation and subsequent downregulation of genes involved in cell proliferation and survival.

Experimental Workflow for In Vitro Analysis

A typical workflow to assess the efficacy of this compound in a cancer cell line like A549 would involve a series of assays.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of A549 cells.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol is for determining the effect of this compound on STAT3 phosphorylation in A549 cells.

Materials:

-

A549 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-15-LOX-2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and β-actin.

Conclusion

This compound, as a selective inhibitor of h15-LOX-2, presents a valuable tool for dissecting the role of this enzyme in cancer. The divergent roles of 15-LOX-2 in different malignancies underscore the importance of a targeted research approach. The proposed experimental framework provides a solid foundation for future studies aimed at validating the therapeutic potential of this compound and understanding its mechanism of action in specific cancer contexts. Further in vivo studies using xenograft or patient-derived xenograft (PDX) models will be crucial to translate in vitro findings into potential clinical applications.

References

The Impact of MLS000545091 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound MLS000545091 and its inhibitory effects on the arachidonic acid (AA) metabolic pathway. The document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the assays cited. Visual diagrams of the relevant biological pathways and experimental workflows are included to facilitate a clear understanding of the scientific concepts.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids in the cell membrane. Upon cellular stimulation by various inflammatory and other stimuli, AA is released from the membrane by the action of phospholipase A2 (PLA2) enzymes. Once liberated, free AA is metabolized by three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs), which are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This pathway involves a family of lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, that catalyze the insertion of oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are further converted to a variety of bioactive lipids, including leukotrienes (LTs) and lipoxins (LXs), which play critical roles in inflammation and immune responses.

-

Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in the regulation of vascular tone and renal function.

The metabolites of arachidonic acid, collectively known as eicosanoids, are potent signaling molecules that regulate a wide array of physiological and pathological processes. Dysregulation of AA metabolism is implicated in numerous inflammatory diseases, cardiovascular diseases, and cancer.

This compound: A Selective Inhibitor of Human 15-Lipoxygenase-2 (h15-LOX-2)

This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme that catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This initial product is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] The inhibition of h15-LOX-2 by this compound effectively blocks this specific branch of the arachidonic acid metabolism pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound against h15-LOX-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |

| This compound | h15-LOX-2 | 0.34 ± 0.05 | 10 µM Arachidonic Acid | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound on h15-LOX-2.

In Vitro Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the purified h15-LOX-2 enzyme.

Principle: The activity of 15-LOX-2 is monitored by measuring the formation of the conjugated diene product, 15(S)-HpETE, which absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

-

Purified recombinant human 15-lipoxygenase-2 (h15-LOX-2)

-

Arachidonic acid (substrate)

-

Tris buffer (25 mM, pH 8.0)

-

Sodium chloride (NaCl, 250 mM)

-

Triton X-100 (0.014% v/v)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a total volume of 300 µL, combine the following in a quartz cuvette: Tris buffer, NaCl, Triton X-100, and the desired concentration of this compound (or DMSO for the control).

-

Add the purified h15-LOX-2 enzyme (final concentration 420 nM) to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid (final concentration 25 µM).

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated as: (1 - (Velocity with inhibitor / Velocity of control)) * 100.

-

IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Cell-Based Assay for 15-HETE Production

This assay measures the ability of an inhibitor to block the production of 15-HETE in a cellular context.

Principle: Cells that endogenously or recombinantly express h15-LOX-2 are stimulated to produce 15-HETE from arachidonic acid. The amount of 15-HETE released into the cell culture medium is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Human cell line expressing h15-LOX-2 (e.g., HEK293 cells transfected with h15-LOX-2)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Phosphate-buffered saline (PBS) with 0.1% glucose

-

This compound

-

Calcium ionophore A23187

-

Arachidonic acid

-

Hydrochloric acid (HCl)

-

Liquid nitrogen

-

LC-MS system for metabolite analysis

Procedure:

-

Culture the h15-LOX-2 expressing cells to approximately 90% confluency.

-

Harvest the cells, wash them, and resuspend them in PBS with 0.1% glucose to a concentration of 1 million cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO for the control) at 37 °C for 20 minutes.

-

Stimulate the cells by adding calcium ionophore A23187 (5 µM) and arachidonic acid (1 µM) and incubate at 37 °C for 10 minutes.

-

Stop the reaction by acidifying the cell suspension with HCl (to a final concentration of 40 µM) and immediately snap-freeze the samples in liquid nitrogen.

-

Thaw the samples and extract the lipids.

-

Analyze the extracted lipids by LC-MS to quantify the amount of 15-HETE produced.

-

Calculate the percent inhibition of 15-HETE production for each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

Preliminary Studies of MLS000545091: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary research surrounding MLS000545091, a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). It consolidates available quantitative data, details experimental methodologies from foundational studies, and visualizes relevant biological pathways and experimental workflows. This whitepaper is intended to serve as a resource for researchers investigating the therapeutic potential of h15-LOX-2 inhibition.

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2), an enzyme encoded by the ALOX15B gene, plays a significant role in the metabolism of polyunsaturated fatty acids, converting them into bioactive lipid mediators.[1][2] Dysregulation of h15-LOX-2 activity has been implicated in various pathological processes, including inflammation and cancer.[1][3] As such, the identification and characterization of selective h15-LOX-2 inhibitors are of considerable interest for the development of novel therapeutics. This compound emerged from a quantitative high-throughput screening (qHTS) campaign as a promising small molecule inhibitor of this enzyme.[1][4][5] This guide synthesizes the initial findings on this compound, focusing on its inhibitory potency, selectivity, and the experimental context of its discovery.

Quantitative Data Summary

This compound has been characterized as a potent and selective inhibitor of human 15-lipoxygenase-2. The key quantitative metrics from preliminary studies are summarized below.

| Parameter | Value | Enzyme Target | Reference |

| IC50 | 2.6 µM | Human 15-LOX-2 | [1][4] |

| Ki | 0.9 ± 0.4 µM | Human 15-LOX-2 | [1][4] |

| Inhibition Type | Mixed-type | Human 15-LOX-2 | [1][4] |

Table 1: Inhibitory Activity of this compound against Human 15-LOX-2.

The selectivity of this compound has been evaluated against other related enzymes. The compound exhibits a greater than 20-fold selectivity for h15-LOX-2 over other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms.[1][4]

| Enzyme Target | Selectivity vs. h15-LOX-2 | Reference |

| 5-LOX | > 20-fold | [1][4] |

| 12-LOX | > 20-fold | [1][4] |

| 15-LOX-1 | > 20-fold | [1][4] |

| COX-1 | > 20-fold | [1][4] |

| COX-2 | > 20-fold | [1][4] |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

The discovery and initial characterization of this compound were conducted through a quantitative high-throughput screening (qHTS) campaign. The complete screening results and protocol are publicly available in the PubChem database under Assay Identifier (AID) 882.[4][5][6]

Quantitative High-Throughput Screening (qHTS) for h15-LOX-2 Inhibitors

This assay was designed to identify small molecule inhibitors of human 15-lipoxygenase-2 by measuring the formation of hydroperoxide products.

-

Assay Principle: The assay utilizes a colorimetric method based on the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by the hydroperoxide product of the lipoxygenase reaction. The resulting ferric ions form a complex with xylenol orange, which can be quantified by measuring the absorbance at 573 nm, with a reference wavelength at 405 nm.[6]

-

Reagents:

-

Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.

-

Enzyme: Purified human 15-lipoxygenase-2 at a final concentration of 50 nM.

-

Substrate: Arachidonic acid at a final concentration of 45 µM.

-

Detection Reagent (Fe-XO): 200 µM xylenol orange and 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid.

-

Control Inhibitor: Nordihydroguaiaretic acid (NDGA).[6]

-

-

Procedure:

-

3 µL of the enzyme solution was dispensed into 1536-well plates.

-

23 nL of test compounds (including this compound) and controls were transferred to the plates.

-

The plates were incubated for 15 minutes at room temperature.

-

1 µL of the substrate solution was added to initiate the reaction.

-

The reaction was allowed to proceed for 90 minutes at room temperature.

-

4 µL of the Fe-XO detection reagent was added to each well.

-

The plates were centrifuged briefly (1000 rpm for 15 seconds) and incubated for 30 minutes.

-

Absorbance was measured at 573 nm and 405 nm using a ViewLux High-throughput CCD imager.

-

The ratio of absorbance at 573 nm to 405 nm was used to determine the extent of the reaction and, consequently, the inhibitory activity.[6]

-

Visualizations

Signaling Pathway of 15-Lipoxygenase-2

The following diagram illustrates the general enzymatic activity of 15-lipoxygenase-2, which this compound inhibits.

Caption: The inhibitory action of this compound on the 15-LOX-2 pathway.

Experimental Workflow for qHTS

The workflow for the quantitative high-throughput screen that identified this compound is depicted below.

Caption: Workflow of the qHTS assay for h15-LOX-2 inhibitor discovery.

Conclusion

This compound is a well-characterized, selective, and potent mixed-type inhibitor of human 15-lipoxygenase-2, discovered through a robust quantitative high-throughput screening campaign. The data and protocols presented herein provide a solid foundation for further investigation into its mechanism of action and its potential as a pharmacological tool to probe the biological functions of h15-LOX-2 and as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. Further studies are warranted to elucidate its effects on downstream signaling pathways and to evaluate its efficacy in cellular and in vivo models of diseases where h15-LOX-2 is implicated.

References

- 1. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 5. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 881 - qHTS Assay for Inhibitors of 15-hLO-2 (15-human lipoxygenase 2) - PubChem [pubchem.ncbi.nlm.nih.gov]

Target Validation of MLS000545091 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for validating the cellular target of MLS000545091, a known inhibitor of human 15-lipoxygenase-2 (h15-LOX-2). This document outlines key experimental protocols, data presentation strategies, and visual representations of signaling pathways and workflows to facilitate the investigation of this compound's mechanism of action in a cellular context.

Introduction

This compound has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the biosynthesis of inflammatory lipid mediators.[1] Target validation in a cellular environment is a critical step in the drug discovery process to confirm that a compound engages its intended target and elicits a functional response. This guide details the necessary experimental approaches to validate the interaction of this compound with h15-LOX-2 in cellular models.

Quantitative Data Summary

Effective target validation relies on robust quantitative data. The following table summarizes the key inhibitory activities of this compound and related compounds against h15-LOX-2.

| Compound | Assay Type | Target | IC50 (µM) | EC50 (µM) | Selectivity | Reference |

| This compound | Biochemical | h15-LOX-2 | 2.6 | - | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |

| MLS000536924 | Biochemical | h15-LOX-2 | 3.1 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |

| MLS000327069 | Biochemical | h15-LOX-2 | 0.34 ± 0.05 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |

| MLS000327186 | Biochemical | h15-LOX-2 | 0.53 ± 0.04 | >10 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |

| MLS000327206 | Biochemical | h15-LOX-2 | 0.87 ± 0.06 | ~1 | >50-fold vs. h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [1] |

Signaling Pathway

The primary target of this compound, 15-LOX-2, catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] This enzymatic activity is a key step in the production of specialized pro-resolving lipid mediators, such as lipoxins, which play a role in the resolution of inflammation. Downstream signaling from 15-LOX-2 activity can influence various cellular processes through pathways involving p38 MAPK and STAT3.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular environment.[2][3] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture HEK293T cells stably expressing human 15-LOX-2 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Compound Treatment: Seed cells in 6-well plates. Once confluent, treat cells with varying concentrations of this compound or DMSO as a vehicle control for 1 hour at 37°C.

-

Heat Challenge:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]

-

-

Cell Lysis: Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5]

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample using a BCA assay.

-

Perform Western blotting using an anti-15-LOX-2 antibody to detect the amount of soluble protein at each temperature. A loading control like β-actin or GAPDH should also be probed.

-

-

Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble 15-LOX-2 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

15-HETE Production Assay in Cells

This assay directly measures the functional consequence of 15-LOX-2 inhibition by quantifying the production of its enzymatic product, 15-HETE.[1]

Workflow:

Detailed Methodology:

-

Cell Culture: Grow HEK293T cells expressing h15-LOX-2 to confluency in 12-well plates.

-

Inhibitor Incubation:

-

Cell Stimulation: Stimulate the cells with 100 µM CaCl₂, 5 µM Ca²⁺ Ionophore A23187, and 1 µM arachidonic acid for 10 minutes at 37°C.[1]

-

Reaction Quenching and Sample Collection: Acidify the cell suspension to 40 µM HCl and immediately snap-freeze in liquid nitrogen.[1]

-

Lipid Extraction: Perform solid-phase or liquid-liquid extraction to isolate the lipid fraction containing 15-HETE.

-

LC-MS/MS Analysis: Quantify the amount of 15-HETE in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The MS/MS transition of m/z 319.2→219 can be used to measure 15-HETE.[1]

-

Data Analysis: Plot the percentage of 15-HETE production relative to the vehicle control against the concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value.

Western Blotting for Downstream Signaling

To investigate the impact of 15-LOX-2 inhibition on downstream signaling pathways, Western blotting can be used to assess the phosphorylation status of key proteins like p38 MAPK and STAT3.

Workflow:

Detailed Methodology:

-

Cell Treatment: Treat cells (e.g., A549 lung adenocarcinoma cells which express 15-LOX-2) with this compound for a specified time. A stimulus, such as IL-4 or IL-13, may be required to activate the downstream pathway.[6]

-

Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The successful application of these cellular assays will provide robust validation of this compound as a cellularly active inhibitor of 15-LOX-2. By confirming direct target engagement, quantifying functional inhibition, and elucidating effects on downstream signaling, researchers can confidently advance this compound in the drug discovery pipeline. This guide provides the necessary framework for these critical validation studies.

References

- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Regulation of cellular 15-lipoxygenase activity on pretranslational, translational, and posttranslational levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MLS000545091: A Potent and Selective h15-LOX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various inflammatory diseases and certain types of cancer.[1][2][3] This document provides detailed experimental protocols for the characterization of this compound, including its inhibitory activity, selectivity profile, and mechanism of action. The data presented is based on the findings from the primary high-throughput screening study that identified this compound.[1][3]

Data Presentation

Inhibitory Potency and Mechanism

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | h15-LOX-2 | 2.6 | 0.9 ± 0.4 | Mixed-type |

| MLS000536924 | h15-LOX-2 | 3.1 | 2.5 ± 0.5 | Competitive |

Table 1: Summary of the inhibitory potency (IC50 and Ki) and the type of inhibition for this compound and a related compound, MLS000536924, against human 15-lipoxygenase-2 (h15-LOX-2). Data sourced from Jameson et al., 2014.[1]

Selectivity Profile

| Enzyme | This compound % Inhibition @ 25 µM | MLS000536924 % Inhibition @ 25 µM |

| h15-LOX-1 | < 30% | < 30% |

| h12-LOX | < 15% | < 15% |

| h5-LOX | < 30% | < 30% |

| COX-1 | < 15% | < 15% |

| COX-2 | < 15% | < 15% |

Table 2: Selectivity of this compound and MLS000536924 against other human lipoxygenase (LOX) and cyclooxygenase (COX) isoforms. The data represents the percentage of enzyme inhibition at a compound concentration of 25 µM. Data sourced from Jameson et al., 2014.[1][3]

Experimental Protocols

h15-LOX-2 Inhibition Assay (UV-Vis Spectrophotometry)

This protocol details the in vitro biochemical assay used to determine the inhibitory potency of compounds against purified h15-LOX-2.

Materials:

-

Purified human 15-lipoxygenase-2 (h15-LOX-2)

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

This compound (or other test compounds) dissolved in DMSO

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the desired concentration of h15-LOX-2 enzyme.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (DMSO) should be run in parallel.

-

Incubate the enzyme and inhibitor solution for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a UV/Vis spectrophotometer.[4]

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Selectivity Assays

To assess the selectivity of this compound, its inhibitory activity is tested against other related enzymes, such as different lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase isoforms (COX-1, COX-2).

Procedure: The experimental procedure is similar to the h15-LOX-2 inhibition assay, with the following modifications:

-

Replace h15-LOX-2 with the respective purified enzyme (e.g., h5-LOX, COX-1).

-

Use the appropriate substrate and buffer conditions for each specific enzyme as per established protocols. For COX enzymes, the reaction can be monitored using an oxygen electrode to measure oxygen consumption.[1]

-

Test the compound at a fixed concentration (e.g., 25 µM) to determine the percentage of inhibition and assess selectivity.

Pseudoperoxidase Activity Assay

This assay is performed to rule out a redox-based mechanism of inhibition, where the compound might inactivate the enzyme by reducing its active site iron.[1][3]

Materials:

-

Purified h15-LOX-2

-

15-hydroperoxyeicosatetraenoic acid (15-HpETE) - the product of the h15-LOX-2 reaction

-

Buffer solution

-

This compound

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a solution containing the product of the lipoxygenase reaction, 15-HpETE, in the appropriate buffer.

-

Add the test compound (this compound) to the solution.

-

Monitor the absorbance at 234 nm over time.

-

A decrease in absorbance at 234 nm would indicate the degradation of the hydroperoxide product, suggesting that the compound has redox activity. No change in absorbance indicates the absence of redox activity.[1][3] For this compound, no degradation of the hydroperoxide product was observed, indicating it is not a redox-active inhibitor.[1][3]

Visualizations

Caption: Experimental workflow for the identification and characterization of this compound.

Caption: Inhibition of the h15-LOX-2 signaling pathway by this compound.

References

- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 2. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MLS000545091 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in the biosynthesis of inflammatory lipid mediators.[1][2] h15-LOX-2 catalyzes the oxygenation of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a precursor to signaling molecules involved in inflammation and cell growth. Dysregulation of the 15-LOX-2 pathway is associated with various inflammatory diseases and certain types of cancer, making it a compelling target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to investigate its inhibitory effects on 15-LOX-2 activity.

Mechanism of Action

This compound acts as a direct inhibitor of the 15-LOX-2 enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid to 15-HpETE. This reduction in 15-HpETE levels subsequently modulates downstream signaling pathways, including those involved in inflammation and cell proliferation.

Quantitative Data

While a specific half-maximal inhibitory concentration (IC50) for this compound in a cell-based assay is not widely reported, its potency has been established in in-vitro enzymatic assays. It is important to note that IC50 values can vary between in-vitro and cell-based assays due to factors such as cell permeability and metabolism. Researchers are encouraged to determine the cell-based IC50 empirically using the protocol provided below.

| Compound | Target | Assay Type | IC50 |

| This compound | Human 15-Lipoxygenase-2 (h15-LOX-2) | In-vitro enzymatic assay | 2.6 µM[1][2][3] |

Signaling Pathway

The 15-lipoxygenase-2 (15-LOX-2) pathway plays a crucial role in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid. The enzymatic activity of 15-LOX-2 leads to the production of lipid hydroperoxides, which are precursors to a variety of bioactive mediators. These mediators can either promote or resolve inflammation, depending on the cellular context and the presence of other enzymes.

References

Application Notes and Protocols for MLS000545091 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000545091 is a potent and selective inhibitor of human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro enzymatic and cell-based assays to study its inhibitory effects on h15-LOX-2.

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids like arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2] This product is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a bioactive lipid mediator. The 15-LOX-2 pathway is involved in the resolution of inflammation through the production of specialized pro-resolving mediators (SPMs) like lipoxins. However, its dysregulation has been linked to the progression of diseases such as atherosclerosis, where it contributes to the formation of foam cells in atherosclerotic plaques.[2] this compound serves as a valuable chemical probe to investigate the roles of h15-LOX-2 in these processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in in vitro studies.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.6 µM | Human 15-lipoxygenase-2 (h15-LOX-2) | Enzymatic Assay | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects.

Protocol 1: In Vitro h15-LOX-2 Enzymatic Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on purified h15-LOX-2 or a commercially available soybean lipoxygenase (a common substitute). The assay measures the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

Purified recombinant human 15-LOX-2 or soybean lipoxygenase

-

This compound

-

Arachidonic acid or Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

DMSO

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare Reagents:

-

Enzyme Solution: Dilute the h15-LOX-2 or soybean lipoxygenase in cold borate buffer to the desired working concentration.

-

Substrate Solution: Prepare a stock solution of arachidonic acid or linoleic acid in ethanol and then dilute it in borate buffer to the final working concentration (e.g., 10-100 µM).

-

Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO.

-

-

Assay Setup:

-

Add the desired volume of borate buffer to each well of the 96-well plate.

-

Add a small volume (e.g., 1 µL) of the this compound dilutions or DMSO (for the vehicle control) to the respective wells.

-

Add the enzyme solution to all wells except for the blank controls.

-

Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate solution to all wells to start the reaction.

-

-

Measure Activity:

-

Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Normalize the velocities to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based h15-LOX-2 Inhibition Assay

This protocol utilizes a cell line, such as HEK293, that has been engineered to express human 15-LOX-2. Inhibition of 15-LOX-2 activity is assessed by measuring the production of its downstream product, 15(S)-HETE.

Materials:

-

HEK293 cells stably expressing h15-LOX-2

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

Reagents for 15(S)-HETE quantification (e.g., ELISA kit or LC-MS/MS)

-

Reagents for cytotoxicity assay (e.g., MTT, Neutral Red, or LDH assay kits)

Procedure:

-

Cell Culture and Seeding:

-

Culture the h15-LOX-2 expressing HEK293 cells in complete medium.

-

Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Inhibitor Treatment:

-

The following day, replace the culture medium with a fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a predetermined time (e.g., 1-24 hours).

-

-

Substrate Addition:

-

Add arachidonic acid (e.g., 10-30 µM) to the medium to provide the substrate for h15-LOX-2.

-

Incubate for a specific time (e.g., 30-60 minutes) to allow for the production of 15(S)-HETE.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-